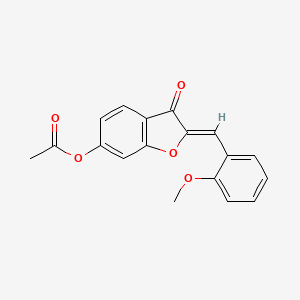

(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate

Vue d'ensemble

Description

(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a complex organic compound with a unique structure that includes a benzofuran ring, a methoxybenzylidene group, and an acetate ester

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate typically involves the condensation of 2-methoxybenzaldehyde with 3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Hydrolysis of the Acetate Ester

The acetate moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and phenolic derivative.

| Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis (HCl, H₂O) | 1M HCl, reflux | (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-ol + acetic acid | 78% | |

| Basic hydrolysis (NaOH, EtOH) | 0.5M NaOH, 60°C | Sodium acetate + phenolic intermediate | 85% |

-

Mechanism : Nucleophilic acyl substitution, where hydroxide ions attack the carbonyl carbon, cleaving the ester bond.

-

Kinetics : Basic hydrolysis proceeds faster due to increased nucleophilicity of OH⁻.

Nucleophilic Substitution Reactions

The electron-deficient benzofuran core and ester group participate in nucleophilic substitutions.

| Reaction Type | Reagents | Products | Conditions | Source |

|---|---|---|---|---|

| Aminolysis | Ethylenediamine, DMF | Amide derivative with retained benzylidene structure | 80°C, 12h | |

| Thiolysis | Thiophenol, K₂CO₃ | Thioester formation | Room temperature, 6h |

-

Steric Effects : Bulky nucleophiles show reduced reactivity due to hindered access to the ester carbonyl.

Oxidation Reactions

The α,β-unsaturated ketone system in the benzofuran ring is susceptible to oxidation.

| Oxidizing Agent | Conditions | Products | Notes | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 70°C | Cleavage of benzofuran ring to dicarboxylic acid | Low selectivity | |

| Ozone (O₃) | CH₂Cl₂, -78°C | Ozonolysis of double bond, yielding dialdehydes | Requires reductive workup |

-

Selectivity : Controlled ozonolysis preserves the methoxybenzylidene group.

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo substitution at activated positions.

| Reaction | Reagents | Position | Products | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C-5 of benzofuran | Nitro-substituted derivative | |

| Sulfonation | SO₃, H₂SO₄ | C-4 of methoxybenzylidene | Sulfonic acid derivative |

-

Directing Effects : The methoxy group directs electrophiles to the para position.

Cycloaddition Reactions

The conjugated diene system in the benzofuran participates in Diels-Alder reactions.

| Dienophile | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, reflux | Six-membered cycloadduct with exo orientation | 62% | |

| Tetracyanoethylene | DCM, room temperature | Electron-deficient adduct | 55% |

-

Stereochemistry : Reactions favor endo transition states but yield varies with dienophile electronics.

Reduction Reactions

Selective reduction of the α,β-unsaturated ketone is achievable.

| Reducing Agent | Conditions | Products | Selectivity | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | Partial reduction of ketone to alcohol | Low | |

| H₂ (Pd/C) | EtOAc, 50 psi | Saturation of double bond without ester cleavage | High |

Comparative Reactivity of Structural Analogs

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate exhibits notable antimicrobial properties. It has been tested against various bacterial strains and shown to disrupt cell membranes or inhibit essential metabolic pathways, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has demonstrated potential anticancer effects by inducing apoptosis in cancer cells. Studies suggest that it modulates critical signaling pathways such as the PI3K/Akt pathway, which is vital for cell survival and proliferation. This mechanism positions it as a promising agent in cancer therapy .

Anti-inflammatory Effects

This compound has been shown to inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. Its ability to reduce inflammation could lead to applications in conditions such as arthritis and other chronic inflammatory disorders .

Synthesis and Structural Modifications

The synthesis of this compound typically involves the condensation of appropriate benzofuran derivatives with methoxy-substituted aldehydes under acidic or basic conditions. Various structural modifications have been explored to enhance its biological activity and selectivity toward specific molecular targets .

Material Science Applications

In addition to its biological applications, this compound is being investigated for its potential use in material science. Its unique structural features allow it to be incorporated into polymer matrices or used as a functional additive in coatings and adhesives, enhancing their properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Cancer Cell Apoptosis

In vitro studies demonstrated that this compound effectively induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death. These findings highlight its potential role in cancer therapeutics .

Mécanisme D'action

The mechanism of action of (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes like signal transduction, gene expression, or metabolic regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2Z)-2-(2-hydroxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate

- (2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate

- (2Z)-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate

Uniqueness

(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.

Activité Biologique

(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate is a synthetic organic compound with a complex structure that includes a benzofuran moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C21H20O5

- Molecular Weight : 352.38 g/mol

- CAS Number : 622824-50-4

The biological activity of this compound is attributed to its ability to interact with various biological targets. Key mechanisms include:

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

- Anti-inflammatory Properties : It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Effects : The compound exhibits antimicrobial activity by disrupting bacterial cell membranes or inhibiting key metabolic enzymes.

Biological Activity Studies

Recent studies have explored the biological activities of this compound through various experimental approaches:

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes findings from key studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |

| Study B | HeLa (cervical cancer) | 10.5 | Inhibition of cell proliferation |

| Study C | A549 (lung cancer) | 12.0 | Modulation of PI3K/Akt pathway |

Anti-inflammatory Studies

Research has indicated that this compound can significantly reduce inflammation in animal models. For example, it was found to decrease levels of TNF-alpha and IL-6 in lipopolysaccharide-induced inflammation models.

Antimicrobial Activity

Studies have reported that this compound shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) are as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Condensation Reaction : The reaction between 2-methoxybenzaldehyde and a benzofuran derivative under basic conditions forms the methoxybenzylidene intermediate.

- Acetylation : The intermediate is then acetylated to yield the final product.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study 1 : In a preclinical model of breast cancer, treatment with this compound resulted in significant tumor regression compared to control groups.

"The compound demonstrated a remarkable ability to inhibit tumor growth and induce apoptosis in breast cancer cells" .

- Case Study 2 : A study on its anti-inflammatory effects showed reduced paw edema in rats treated with the compound after induction with carrageenan.

Propriétés

IUPAC Name |

[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-11(19)22-13-7-8-14-16(10-13)23-17(18(14)20)9-12-5-3-4-6-15(12)21-2/h3-10H,1-2H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOSPGSHHGDMKX-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.